Cas no 1156314-94-1 (4-methoxyquinoline-3-carbonitrile)

4-methoxyquinoline-3-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 4-Methoxyquinoline-3-carbonitrile
- 4-methoxyquinoline-3-carbonitrile
-
- MDL: MFCD12115316
- インチ: 1S/C11H8N2O/c1-14-11-8(6-12)7-13-10-5-3-2-4-9(10)11/h2-5,7H,1H3
- InChIKey: JYQMTEGQTKXOTK-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=CC=CC=2)C(OC)=C(C#N)C=1
4-methoxyquinoline-3-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-80771-0.25g |
4-methoxyquinoline-3-carbonitrile |
1156314-94-1 | 95.0% | 0.25g |
$264.0 | 2025-02-20 | |
Enamine | EN300-80771-0.1g |
4-methoxyquinoline-3-carbonitrile |
1156314-94-1 | 95.0% | 0.1g |
$185.0 | 2025-02-20 | |
Chemenu | CM239972-1g |
4-Methoxyquinoline-3-carbonitrile |
1156314-94-1 | 97% | 1g |
$458 | 2022-09-04 | |
Life Chemicals | F3367-0200-10g |
4-methoxyquinoline-3-carbonitrile |
1156314-94-1 | 95%+ | 10g |
$2117.0 | 2023-09-05 | |
Life Chemicals | F3367-0200-0.25g |
4-methoxyquinoline-3-carbonitrile |
1156314-94-1 | 95%+ | 0.25g |
$454.0 | 2023-09-05 | |
TRC | M333985-10mg |
4-Methoxyquinoline-3-carbonitrile |
1156314-94-1 | 10mg |
$ 50.00 | 2022-06-03 | ||
TRC | M333985-50mg |
4-Methoxyquinoline-3-carbonitrile |
1156314-94-1 | 50mg |
$ 185.00 | 2022-06-03 | ||
Enamine | EN300-80771-5g |
4-methoxyquinoline-3-carbonitrile |
1156314-94-1 | 95% | 5g |
$2210.0 | 2023-09-02 | |
A2B Chem LLC | AV71225-500mg |
4-Methoxyquinoline-3-carbonitrile |
1156314-94-1 | 95% | 500mg |
$472.00 | 2024-04-20 | |
1PlusChem | 1P01AJY1-2.5g |
4-methoxyquinoline-3-carbonitrile |
1156314-94-1 | 95% | 2.5g |
$1444.00 | 2023-12-26 |
4-methoxyquinoline-3-carbonitrile 関連文献
-
Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
-
Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
10. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
4-methoxyquinoline-3-carbonitrileに関する追加情報
Introduction to 4-Methoxyquinoline-3-Carbonitrile (CAS No. 1156314-94-1)
4-Methoxyquinoline-3-carbonitrile (CAS No. 1156314-94-1) is a fascinating compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its quinoline backbone with a methoxy group at position 4 and a cyano group at position 3, exhibits unique chemical properties and potential applications. Recent advancements in synthetic methodologies and its incorporation into various research domains have further highlighted its significance.
The quinoline framework is a well-known heterocyclic structure with extensive applications in drug discovery and materials science. The introduction of the methoxy group at position 4 introduces electron-donating effects, which can influence the compound's reactivity and stability. Meanwhile, the cyano group at position 3 imparts strong electron-withdrawing characteristics, creating a balance of electronic interactions within the molecule. This interplay of functional groups makes 4-methoxyquinoline-3-carbonitrile a versatile building block for further chemical modifications.
Recent studies have explored the synthesis of 4-methoxyquinoline-3-carbonitrile through various routes, including one-pot multi-component reactions and microwave-assisted synthesis. These methods not only enhance the efficiency of production but also pave the way for large-scale manufacturing. For instance, researchers have demonstrated the use of DMF as a solvent in combination with catalytic systems to achieve high yields of this compound under mild conditions.
In terms of applications, 4-methoxyquinoline-3-carbonitrile has shown promise in drug design due to its ability to act as a scaffold for bioactive molecules. Its structure allows for easy functionalization, enabling the creation of derivatives with diverse biological activities. For example, studies have revealed that certain derivatives exhibit potent anti-inflammatory and antioxidant properties, making them potential candidates for therapeutic agents.
Moreover, the compound's electronic properties make it an attractive candidate for use in organic electronics. The conjugated system within the quinoline framework facilitates charge transport, which is crucial for applications such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Recent research has focused on optimizing the compound's electronic characteristics through strategic substitution patterns.
The CAS No. 1156314-94-1 designation underscores the importance of accurate identification and cataloging of chemical compounds in scientific research. This ensures consistency in reporting and facilitates collaboration among researchers worldwide. As interest in 4-methoxyquinoline-3-carbonitrile continues to grow, its role in advancing both fundamental and applied sciences is expected to expand significantly.
In conclusion, 4-methoxyquinoline-3-carbonitrile stands out as a multifaceted compound with immense potential across various scientific disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application studies, positions it as a key player in future research endeavors.
1156314-94-1 (4-methoxyquinoline-3-carbonitrile) 関連製品
- 2097862-42-3(N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide)
- 1806918-62-6(3-Bromo-6-(bromomethyl)-2-(difluoromethyl)pyridine-4-acetonitrile)
- 361173-69-5(N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-4-oxo-4H-chromene-2-carboxamide)
- 745074-60-6(Carbamic acid,N-[(2R,3R)-2-methyl-4-oxo-3-azetidinyl]-, 1,1-dimethylethyl ester)
- 2034250-95-6(N'-(2H-1,3-benzodioxol-5-yl)-N-({[2,3'-bifuran]-5-yl}methyl)ethanediamide)
- 924724-54-9(2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide)
- 2034379-74-1(3-methanesulfonyl-2-oxo-N-1-(1,2,5-thiadiazol-3-yl)piperidin-4-ylimidazolidine-1-carboxamide)
- 1008482-12-9(5-benzyl-1-(2,6-dichlorobenzenesulfonyl)-2-sulfanylideneimidazolidin-4-one)
- 1955494-28-6(1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride)
- 2097954-86-2((1-((Tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride)




